molecular formula C20H18N2O3S2 B2661521 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 941871-69-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide

Cat. No.: B2661521
CAS No.: 941871-69-8
M. Wt: 398.5
InChI Key: DDCDZNOCAYOTKK-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides and quinolines

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide has several scientific research applications:

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activity, such as its STING-agonistic activity . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Sulfonylation: The tetrahydroquinoline core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated tetrahydroquinoline with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is unique due to the presence of both the sulfonylated tetrahydroquinoline and the thiophene carboxamide moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)21-16-10-11-18-15(14-16)6-4-12-22(18)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCDZNOCAYOTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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